Iloperidone N-Oxide
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Overview
Description
Iloperidone N-Oxide is a chemical compound with the molecular formula C24H27FN2O5. It is a derivative of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. This compound is often studied for its potential pharmacological properties and its role as an impurity in the synthesis of Iloperidone .
Mechanism of Action
- Iloperidone N-Oxide is an atypical antipsychotic agent used to treat schizophrenia and manic or mixed episodes associated with bipolar I disorder in adults .
- Its primary targets include dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors .
- It is believed that the drug’s action is related to its antagonism at the dopamine D2 and 5-HT2A receptors .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Iloperidone N-Oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6. This interaction can influence the metabolism of other substrates processed by CYP2D6, potentially altering their pharmacokinetics and pharmacodynamics . Additionally, this compound may bind to dopamine and serotonin receptors, contributing to its antipsychotic effects.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving dopamine and serotonin receptors. This compound can modulate gene expression related to neurotransmitter synthesis and receptor sensitivity. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in neurotransmitter degradation and synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine and serotonin receptors. By acting as an antagonist at these receptors, it inhibits the overactivity of dopaminergic and serotonergic pathways, which are often implicated in schizophrenia. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in neurotransmitter levels and receptor sensitivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to adaptive changes in receptor expression and enzyme activity, which may contribute to its therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively modulates neurotransmitter systems without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including alterations in liver enzyme activity and potential neurotoxicity . These findings highlight the importance of dose optimization in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6. This interaction can affect the metabolic flux of other substrates processed by CYP2D6, potentially leading to drug-drug interactions. Additionally, this compound may influence the levels of various metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound can accumulate in specific tissues, such as the brain and liver, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iloperidone N-Oxide typically involves the oxidation of Iloperidone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to minimize impurities and optimize yield. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Iloperidone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Iloperidone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while reduction typically regenerates Iloperidone .
Scientific Research Applications
Iloperidone N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in the synthesis and analysis of Iloperidone.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the quality control and validation of Iloperidone production processes
Comparison with Similar Compounds
Similar Compounds
Iloperidone: The parent compound, used as an antipsychotic agent.
Risperidone: Another atypical antipsychotic with a similar receptor binding profile.
Ziprasidone: An atypical antipsychotic with serotonin and dopamine receptor antagonism.
Uniqueness
Iloperidone N-Oxide is unique due to its specific oxidation state and its role as an impurity in Iloperidone synthesis. Its distinct chemical properties and potential pharmacological effects make it a compound of interest in various research fields .
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSADFMLVIKNNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375651-09-4 |
Source
|
Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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